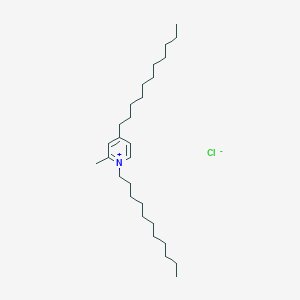
1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine: is a complex organic compound characterized by its unique structure, which includes two 2,4-dinitrophenyl groups and a tetrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor under controlled conditions. The reaction is often carried out in a solvent such as ethanol or water, and may require the use of catalysts or specific temperature and pressure conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups in the 2,4-dinitrophenyl moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets through its nitro and tetrazine groups. These interactions can lead to various biochemical and chemical effects, depending on the context. The compound may act as an electron acceptor or donor, participate in redox reactions, or form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2,4-dinitrophenyl)carbothioylpiperazine: Shares the 2,4-dinitrophenyl groups but has a different core structure.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl)acetamides: Contains similar functional groups but differs in overall molecular architecture.
Uniqueness: 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine is unique due to its combination of the tetrazine ring and the 2,4-dinitrophenyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
92897-17-1 |
|---|---|
Molekularformel |
C16H12N8O8 |
Molekulargewicht |
444.32 g/mol |
IUPAC-Name |
1,4-bis(2,4-dinitrophenyl)-3,6-dimethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H12N8O8/c1-9-17-20(14-6-4-12(22(27)28)8-16(14)24(31)32)10(2)18-19(9)13-5-3-11(21(25)26)7-15(13)23(29)30/h3-8H,1-2H3 |
InChI-Schlüssel |
LRHAGKDTLDKWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


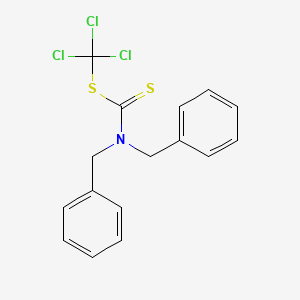

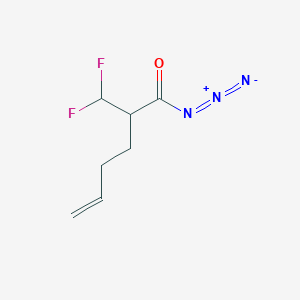
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
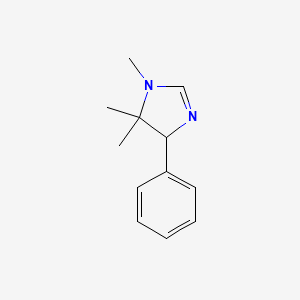
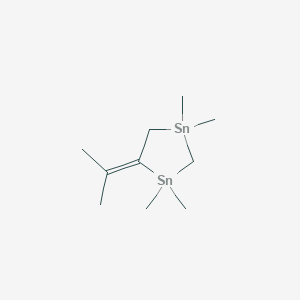
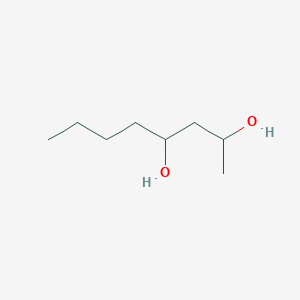

![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
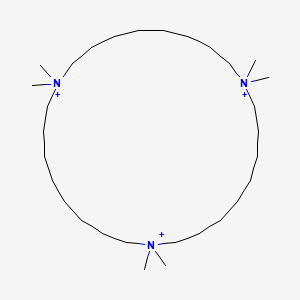

![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

